![molecular formula C5H11NOS B1432436 2-Methoxy-2-methylpropanethioamide CAS No. 1499006-62-0](/img/structure/B1432436.png)
2-Methoxy-2-methylpropanethioamide
Overview
Description
2-Methoxy-2-methylpropanethioamide, also known as MMPT, is an organosulfur compound that has been studied extensively for its potential applications in the field of scientific research. MMPT is a colorless liquid that has a distinct sulfur-like odor. It is soluble in water and alcohols, and is relatively stable under normal conditions. MMPT has a wide range of applications in the areas of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthetic Utility in Organic Chemistry
The Weinreb amide, specifically N-Methoxy-N-methylamide, demonstrates considerable utility in synthetic organic chemistry. Its role as an acylating agent for organolithium or organomagnesium reagents and as a surrogate for aldehyde groups has been extensively leveraged in various synthetic processes. This functionality is not only significant in academic research but also finds applications in pharmaceutical industries on a kilogram scale, highlighting its practical value in the synthesis of complex molecules and heterocyclic chemistry (Balasubramaniam & Aidhen, 2008).
Advancements in Drug Delivery Systems
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer that has garnered attention for its potential in drug delivery systems. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, facilitated by the strategic selection of RAFT chain transfer agents and initiating species, represents a significant advancement in the synthesis of PNIPAM. This development paves the way for more sophisticated drug delivery platforms, where the polymer's properties can be finely tuned for specific therapeutic applications (Convertine et al., 2004).
properties
IUPAC Name |
2-methoxy-2-methylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-5(2,7-3)4(6)8/h1-3H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZLWZZANPTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.